3,5-Dimethylhex-1-en-3-ol

Description

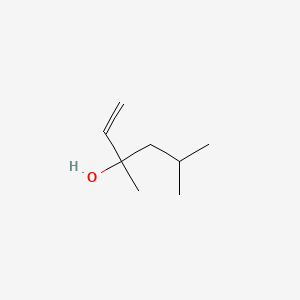

Structure

2D Structure

3D Structure

Properties

CAS No. |

3329-48-4 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3,5-dimethylhex-1-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-5-8(4,9)6-7(2)3/h5,7,9H,1,6H2,2-4H3 |

InChI Key |

AOOGNPSUQVRFMF-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)(C=C)O |

Canonical SMILES |

CC(C)CC(C)(C=C)O |

Other CAS No. |

3329-48-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethylhex 1 En 3 Ol

Chemo- and Regioselective Synthesis Strategies

The controlled construction of 3,5-dimethylhex-1-en-3-ol hinges on synthetic methods that can selectively form the required carbon-carbon bonds and introduce the hydroxyl and vinyl groups in a specific manner.

Catalytic Approaches to Carbon-Carbon Bond Formation

A primary method for the synthesis of this compound involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. ucl.ac.uk Specifically, the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to methyl isobutyl ketone (4-methyl-2-pentanone) directly yields the desired carbon skeleton and introduces the hydroxyl group at the C3 position. acs.org

The reaction proceeds via the nucleophilic attack of the vinyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. Subsequent aqueous workup protonates the resulting alkoxide to furnish the tertiary alcohol. The chemo- and regioselectivity of this reaction are generally high, as the Grignard reagent preferentially attacks the carbonyl group over other potentially reactive sites.

Table 1: Grignard Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Description |

| Methyl isobutyl ketone | Vinylmagnesium bromide | This compound | A classic Grignard reaction forming the C-C bond between the vinyl group and the carbonyl carbon. |

Stereoselective Alkene and Alcohol Generation

Achieving stereocontrol in the synthesis of this compound is crucial for accessing enantiomerically pure forms of the molecule. This can be approached by stereoselective generation of the double bond or by asymmetric synthesis of the chiral tertiary alcohol center.

A key strategy for the stereoselective formation of the vinyl group is the partial hydrogenation of the corresponding alkyne, 3,5-dimethyl-1-hexyn-3-ol (B130301). Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), can selectively reduce the alkyne to the cis-alkene (Z-isomer).

For the enantioselective synthesis of the tertiary alcohol, the asymmetric addition of a vinyl Grignard reagent to methyl isobutyl ketone can be achieved using a chiral ligand. rsc.orgmmu.ac.uk Chiral ligands, such as certain derivatives of 1,2-diaminocyclohexane (DACH), can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the ketone, leading to the preferential formation of one enantiomer of the product. mmu.ac.uk The choice of ligand and reaction conditions is critical for achieving high enantioselectivity. rug.nlpharmaffiliates.com

Table 2: Stereoselective Synthesis Approaches

| Approach | Precursor/Reactants | Catalyst/Reagent | Outcome |

| Stereoselective Alkene Generation | 3,5-Dimethyl-1-hexyn-3-ol | Lindlar's Catalyst | Selective formation of the Z-alkene. |

| Asymmetric Alcohol Generation | Methyl isobutyl ketone, Vinylmagnesium bromide | Chiral Ligand (e.g., DACH derivative) | Enantioselective formation of the tertiary alcohol. mmu.ac.uk |

Precursor Derivatization and Functional Group Interconversion Routes

The synthesis of this compound can also be accomplished through the derivatization of readily available precursors. A common and versatile precursor is 3,5-dimethyl-1-hexyn-3-ol. sigmaaldrich.comresearchgate.net This alkynol can be synthesized from the reaction of the acetylide anion with methyl isobutyl ketone.

The conversion of 3,5-dimethyl-1-hexyn-3-ol to this compound is a key functional group interconversion. As mentioned previously, this is typically achieved through catalytic hydrogenation. This precursor can also be used to synthesize other related compounds, demonstrating its versatility. For instance, it can undergo palladium-mediated hydrostannylation followed by a Stille cross-coupling to produce 3,5-dimethyl-1-phenyl-1-hexen-3-ol. researchgate.net

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, several strategies can be employed to improve its green credentials.

Solvent-Free and Aqueous Medium Syntheses

Traditional Grignard reactions require anhydrous ether solvents. However, recent advancements have demonstrated the feasibility of solvent-free Grignard reactions using mechanochemical methods, such as ball milling. researchgate.net This approach can significantly reduce the use of volatile organic solvents. Furthermore, the synthesis of tertiary alcohols in aqueous media has been reported, often employing catalytic systems that are compatible with water. rsc.orgbeilstein-journals.org The use of surfactants can also facilitate reactions in water by creating micelles that can solubilize the organic reactants. mmu.ac.uk Palladium-catalyzed reactions of allylic alcohols have also been successfully carried out in water, suggesting the potential for developing aqueous-based catalytic systems for transformations involving this compound. nih.govnih.gov

Atom Economy and E-Factor Optimization

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. sigmaaldrich.com Grignard reactions, while effective, can have a lower atom economy due to the formation of magnesium salts as byproducts. thegoodscentscompany.com However, they are generally more atom-economical than substitution reactions that generate leaving groups.

The Environmental Factor (E-Factor) quantifies the amount of waste produced relative to the amount of product. Catalytic methods, such as the hydrogenation of 3,5-dimethyl-1-hexyn-3-ol, generally have a much lower E-Factor compared to stoichiometric reductions. The use of catalytic amounts of reagents minimizes waste generation. Optimizing reaction conditions to maximize yield and minimize the use of solvents and purification materials are key strategies for improving the E-factor of the synthesis of this compound.

Table 3: Green Chemistry Metrics for Synthetic Routes

| Synthetic Route | Green Chemistry Consideration | Potential Improvement |

| Grignard Reaction | Atom Economy, Solvent Use | Use of catalytic variants, solvent-free conditions (ball milling), or aqueous media. researchgate.netthegoodscentscompany.com |

| Catalytic Hydrogenation | E-Factor | High catalyst turnover, catalyst recycling, use of environmentally benign solvents. |

Chemical Reactivity and Mechanistic Studies of 3,5 Dimethylhex 1 En 3 Ol

Reactions Involving the Tertiary Hydroxyl Moiety

Dehydration Pathways and Product Distribution

Without experimental studies, any description of dehydration products would be purely theoretical, based on general principles of carbocation stability (Zaitsev's and Hofmann's rules) and potential rearrangements. No specific data on product ratios or the influence of reaction conditions is available.

Nucleophilic Substitution Reactions

The susceptibility of the tertiary allylic alcohol to S_N1 or S_N2 reactions, the nature of potential intermediates, and the impact of various nucleophiles have not been documented for this specific compound.

Intramolecular Cyclizations and Rearrangement Processes

While allylic alcohols can undergo a variety of cyclization and rearrangement reactions, no studies have been found that specifically investigate these pathways for 3,5-dimethylhex-1-en-3-ol.

Kinetic and Thermodynamic Investigations

Reaction Rate Constant Determinations

No published rate constants for radical reactions, oxidative processes, or other reactions involving this compound could be located.

Activation Energy and Transition State Analysis

Consequently, without kinetic data, information regarding the activation energies and the nature of transition states for any of its potential reactions is also unavailable.

Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethylhex 1 En 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Multi-dimensional NMR Techniques for Complete Assignment

For a molecule like 3,5-dimethyl-1-hexyn-3-ol (B130301), one-dimensional ¹H and ¹³C NMR spectra provide initial insights. However, for an unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

¹H NMR Spectrum of 3,5-dimethyl-1-hexyn-3-ol: The proton NMR spectrum of 3,5-dimethyl-1-hexyn-3-ol would be expected to show distinct signals for the different types of protons in the molecule. The alkynyl proton (≡C-H) would appear as a sharp singlet in a characteristic downfield region. The methyl groups would appear as doublets or singlets depending on their location and coupling partners. The methylene (B1212753) protons would likely appear as a multiplet due to complex spin-spin coupling.

¹³C NMR Spectrum of 3,5-dimethyl-1-hexyn-3-ol: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. Key signals would include those for the two alkynyl carbons, the tertiary alcohol carbon, and the various methyl and methylene carbons in the aliphatic chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-dimethyl-1-hexyn-3-ol

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 1 | CH | ~2.5 | ~70 | s |

| 2 | C | - | ~88 | - |

| 3 | C-OH | - | ~68 | - |

| 4 | CH₃ | ~1.3 | ~28 | s |

| 5 | CH₂ | ~1.7 | ~50 | t |

| 6 | CH | ~1.9 | ~24 | m |

| 7 | CH₃ | ~0.9 | ~23 | d |

| 8 | CH₃ | ~0.9 | ~23 | d |

Note: These are predicted values and may differ from experimental data.

COSY, HSQC, and HMBC for Structural Confirmation:

COSY: A COSY spectrum would reveal proton-proton coupling relationships. For instance, it would show a correlation between the methine proton at C6 and the methylene protons at C5, as well as the methyl protons at C7 and C8.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

Stereochemical Elucidation via Chiral Derivatizing Agents and NMR

Since 3,5-dimethylhex-1-en-3-ol possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), can be used to determine the enantiomeric purity and absolute configuration of a chiral alcohol.

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). When this chiral acid forms an ester with the chiral alcohol (a Mosher ester), the resulting diastereomers will have distinct NMR spectra. The protons near the newly formed chiral center will experience different magnetic environments in the two diastereomers, leading to separate signals in the ¹H NMR spectrum. By analyzing the chemical shift differences (Δδ) of these signals, the absolute configuration of the alcohol can often be determined.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 3,5-dimethyl-5-hexen-3-ol, an isomer of the target compound, the mass spectrum would reveal characteristic fragmentation pathways.

Upon electron ionization (EI), the molecular ion ([M]⁺) is formed, which then undergoes fragmentation. Key fragmentation pathways for tertiary alcohols often involve the cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group.

Interactive Data Table: Plausible Mass Spectral Fragments for 3,5-dimethyl-5-hexen-3-ol

| m/z | Proposed Fragment | Plausible Origin |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 71 | [C₄H₇O]⁺ | Cleavage at C3-C4 bond |

| 57 | [C₄H₉]⁺ | Isobutyl cation from cleavage at C4-C5 bond |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and confirmation of the positions of the methyl groups and the double bond.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For 3,5-dimethyl-1-hexyn-3-ol, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), and the terminal alkyne C-H bond.

Interactive Data Table: Characteristic IR and Raman Bands for 3,5-dimethyl-1-hexyn-3-ol

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | 3600-3200 | 3600-3200 | Strong, Broad (IR) |

| ≡C-H | Stretching | ~3300 | ~3300 | Strong, Sharp (IR & Raman) |

| C-H (sp³) | Stretching | 2960-2850 | 2960-2850 | Strong (IR & Raman) |

| C≡C | Stretching | 2150-2100 | 2150-2100 | Weak (IR), Strong (Raman) |

| C-O | Stretching | 1200-1050 | 1200-1050 | Strong (IR) |

The presence of a strong, broad absorption in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol. The sharp peak around 3300 cm⁻¹ is indicative of the ≡C-H stretch of a terminal alkyne. The C≡C stretching vibration is often weak in the IR spectrum but gives a strong signal in the Raman spectrum, making Raman spectroscopy particularly useful for identifying this functional group.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

Since this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to assess its enantiomeric purity. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

A pure enantiomer will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths. A racemic mixture (a 50:50 mixture of both enantiomers) will be chiroptically inactive and will not show a CD spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, CD spectroscopy can be a powerful tool for quantifying the enantiomeric purity of a sample of this compound.

Theoretical and Computational Investigations of 3,5 Dimethylhex 1 En 3 Ol

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals dictates the chemical behavior of 3,5-dimethylhex-1-en-3-ol. Theoretical calculations can map this electronic landscape, providing a foundation for understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For this compound, the HOMO is expected to be localized on the carbon-carbon double bond (C=C) of the vinyl group, which is an electron-rich region. The LUMO is anticipated to be distributed over the antibonding orbitals, particularly associated with the C-O bond of the alcohol group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. Computational studies on analogous compounds, such as derivatives of 3,5-dimethylhexene, have shown HOMO-LUMO gaps in the range of 4-5 eV, suggesting moderate electronic stability.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents expected values based on calculations of structurally similar compounds.

| Parameter | Predicted Value | Description |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates kinetic stability and chemical reactivity. |

The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions of negative and positive electrostatic potential.

In this compound, the most negative potential (red/yellow regions) is concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity. This site is prone to attack by electrophiles. The vinyl group's π-system also represents a region of high electron density. Conversely, the hydrogen atom of the hydroxyl group will show a positive potential (blue region), making it susceptible to attack by nucleophiles or acting as a hydrogen bond donor. These insights are critical for predicting how the molecule will interact with other reagents. Global reactivity descriptors, derived from FMO energies, can quantify the molecule's reactivity. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface to identify the most stable conformers (lowest energy) and the energy barriers for rotation between them.

The rotation around the C3-C4 and C4-C5 bonds is of particular interest. Computational models can systematically rotate these bonds and calculate the corresponding energy to identify low-energy conformers. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics. This analysis is vital as the specific conformation of the molecule can significantly influence its reactivity and spectroscopic properties. For instance, molecular dynamics simulations on related structures indicate that rotational barriers around similar single bonds are often low enough to allow for easy interconversion at room temperature.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediate structures, transition states, and calculating activation energies. For this compound, several reactions can be modeled:

Dehydration: Acid-catalyzed dehydration would likely proceed via protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. This intermediate can then lead to a mixture of diene products.

Oxidation: Oxidation of the tertiary alcohol is not straightforward but can occur under harsh conditions, potentially involving cleavage of carbon-carbon bonds.

Radical Reactions: Quantum-chemical calculations on related dimethylhexanes have shown that 1,5-hydrogen atom shifts can occur, converting primary alkyl radicals into more stable tertiary radicals. sandia.gov This type of isomerization pathway could be a significant reaction channel under radical conditions, influencing product distributions in processes like autoxidation. sandia.govosti.gov

Modeling these pathways involves locating the transition state structure for each step and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Spectroscopic Property Simulations (e.g., NMR Chemical Shift Predictions, Vibrational Frequencies)

Theoretical models can predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus (¹H and ¹³C) in the optimized geometry of this compound, it is possible to predict their chemical shifts. These predictions are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The predicted shifts can then be compared to experimental values for verification. For instance, the vinyl protons are expected to appear in the 5-6 ppm range in the ¹H NMR spectrum, while the hydroxyl proton's shift would be variable. chemicalbook.com

Vibrational Frequencies (IR Spectroscopy): The simulation of the infrared (IR) spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. For this compound, characteristic vibrational modes would include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, a C=C stretching frequency around 1640 cm⁻¹, and a C-O stretching band in the 1050-1150 cm⁻¹ region.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents expected values based on typical functional group frequencies and simulations of analogous compounds.

| Spectroscopy | Feature | Predicted Value/Region |

| ¹³C NMR | C=CH₂ | ~ 140-145 ppm |

| C =CH₂ | ~ 110-115 ppm | |

| C -OH | ~ 70-75 ppm | |

| ¹H NMR | =CH₂ | ~ 5.0-5.3 ppm |

| =CH - | ~ 5.8-6.0 ppm | |

| OH | ~ 1.5-4.0 ppm (variable) | |

| IR | O-H stretch | ~ 3400 cm⁻¹ (broad) |

| C=C stretch | ~ 1640 cm⁻¹ (medium) | |

| C-O stretch | ~ 1100 cm⁻¹ (strong) |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is the most common quantum chemical method for these types of investigations due to its favorable balance of accuracy and computational cost. The choice of the functional and the basis set is critical for obtaining reliable results.

A typical approach for a molecule like this compound would involve using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p). researchgate.net The process starts with a geometry optimization to find the lowest energy structure. Following this, further calculations can be performed on the optimized geometry to determine the properties discussed above, such as electronic structure, vibrational frequencies, and NMR chemical shifts. These comprehensive calculations provide a detailed, atomistic understanding of the molecule's intrinsic properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Scaffolds

The bifunctional nature of 3,5-dimethylhex-1-en-3-ol, with its reactive vinyl and hydroxyl groups, positions it as a valuable intermediate in the synthesis of intricate organic molecules. These functional groups can be selectively reacted to introduce new functionalities and build up molecular complexity.

Precursor in Natural Product Synthesis

While direct application of this compound in the total synthesis of a specific natural product is not widely documented, its structural motif is present in various natural products. For instance, the structurally similar compound zingiberenol, a sesquiterpenoid, features a dimethylhexenyl moiety and has been identified as a sex pheromone in certain insects. researchgate.net The synthesis of such natural products often relies on key intermediates that possess comparable structural features, highlighting the potential of this compound as a precursor in the synthesis of biologically active compounds. The strategic placement of its functional groups allows for the construction of complex carbon skeletons found in nature.

A related compound, 2,2-dimethylhex-5-en-1-ol, is also recognized as a versatile building block in the synthesis of complex natural products. smolecule.com This further underscores the utility of dimethylhexenol derivatives in constructing elaborate molecular frameworks.

Building Block for Pharmaceutical Intermediates and Agrochemicals

The synthesis of pharmaceutical and agrochemical compounds often involves the use of specialized building blocks that can be elaborated into the final active molecules. A silyl-protected derivative of a related compound, (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol, is noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com This suggests that this compound, after appropriate protection of its hydroxyl group, can serve a similar function. The vinyl group can undergo various transformations, such as oxidation, hydroboration-oxidation, or metathesis, to introduce different functional groups required for biological activity.

Furthermore, the alkyne analogue, 3,5-dimethyl-1-hexyn-3-ol (B130301), is a known intermediate in the synthesis of various compounds, some of which could be precursors to pharmaceuticals. pharmaffiliates.comlookchem.com The conversion of the hexynol (B8569683) to the corresponding hexenol is a documented synthetic route, making the applications of the former relevant to the potential of the latter. ambeed.com For example, agrochemical concentrates have been formulated with related polyol esters, indicating a potential application space for derivatives of this compound. google.com

Derivatization for the Development of Functional Materials

The ability of this compound to be incorporated into larger molecular structures also extends to the field of materials science, where it can be used as a monomer or a precursor to specialty additives.

Monomer in Polymer and Copolymer Synthesis

The presence of a vinyl group allows this compound to act as a monomer in polymerization reactions. A related compound, 2,2-dimethylhex-5-en-1-ol, is explicitly mentioned for its potential use in polymer chemistry. smolecule.com This suggests that this compound could also be polymerized or copolymerized to create polymers with specific properties. The hydroxyl group can either be preserved to impart hydrophilicity and provide sites for post-polymerization modification, or it can be derivatized prior to polymerization to introduce other functionalities.

The development of functional polymers, such as self-healing materials, often relies on monomers with specific reactive groups. rsc.org The functional handles of this compound make it a candidate for incorporation into such advanced polymer systems. For instance, conductive polymer materials have been developed using various organic building blocks, and while not directly citing this compound, the patent literature points to the broad utility of functionalized monomers. google.com

Precursor for Specialty Chemical Additives

Derivatives of this compound can be tailored to function as specialty chemical additives. For example, its alkyne counterpart, 3,5-dimethyl-1-hexyn-3-ol, is used to synthesize acetylene (B1199291) glycol derivatives that have applications as antifoaming agents and surfactants in water-based coatings. pharmaffiliates.com Given the established synthetic pathway from the hexynol to the hexenol, these applications are within reach for derivatives of this compound. ambeed.com

The esterification of the hydroxyl group or reaction at the double bond can lead to a variety of molecules with properties suitable for use as plasticizers, lubricants, or surface-modifying agents. The branched structure of the molecule can impart desirable flow and solubility characteristics to materials to which it is added.

Future Research Directions and Emerging Methodologies for 3,5 Dimethylhex 1 En 3 Ol

Development of Novel Catalytic Systems for Transformations

The reactivity of the vinyl and hydroxyl functionalities in 3,5-dimethylhex-1-en-3-ol provides a fertile ground for the development of innovative catalytic transformations. Future research is anticipated to focus on several key areas:

Asymmetric Hydrogenation: The creation of a chiral center via the asymmetric hydrogenation of the double bond is a significant avenue for exploration. The development of novel chiral catalysts, likely based on transition metals like rhodium, ruthenium, or iridium, will be crucial to achieve high enantioselectivity. The steric hindrance around the double bond presents a challenge that may necessitate the design of catalysts with specific ligand architectures to ensure efficient binding and hydrogen delivery.

Selective Oxidation: Controlled oxidation of either the double bond or the tertiary alcohol would lead to a variety of valuable synthons. For instance, epoxidation of the vinyl group could yield chiral epoxides, which are versatile intermediates. Alternatively, the development of catalytic systems for the selective oxidation of the tertiary alcohol, a notoriously difficult transformation, would be a significant breakthrough.

Carbon-Carbon Bond Forming Reactions: The vinyl group is a prime handle for various C-C bond-forming reactions. Future research will likely explore the use of modern catalytic methods such as Heck, Suzuki, and Sonogashira couplings to introduce aryl, vinyl, or alkynyl moieties. The challenge will be to develop catalysts that are active enough to overcome the steric hindrance and potential catalyst poisoning by the hydroxyl group.

A summary of potential catalytic transformations and the expected products is presented in Table 1.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Product(s) |

| Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes | Enantiomerically enriched 3,5-dimethylhexan-3-ol |

| Epoxidation | Transition metal-based catalysts | (R/S)-2-(2,2-dimethylpropyl)oxiran-2-yl)methanol |

| Heck Coupling | Palladium-based catalysts | Substituted alkenes |

| Suzuki Coupling | Palladium-based catalysts | Arylated or vinylated products |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Enhanced Safety: Many reactions involving alkenes and alcohols, such as oxidations and hydrogenations, can be hazardous on a large scale in batch processes. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, can mitigate these risks.

Process Optimization: Automated synthesis platforms allow for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times), accelerating the optimization of transformations involving this compound.

Multi-step Syntheses: Flow chemistry is particularly well-suited for multi-step sequences where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each step. This could be particularly advantageous for the synthesis of complex molecules derived from this compound.

The essential components of a typical flow chemistry setup are outlined in Table 2. europa.eu

Table 2: Key Components of a Flow Chemistry System

| Component | Function |

| Pumps | Deliver reagents and solvents at precise flow rates. |

| Reactor | The site of the chemical reaction, often a heated or cooled coil or microreactor. |

| Back-pressure regulator | Maintains the system pressure to keep solvents in the liquid phase above their boiling points. |

| Collection vessel | Collects the product stream. |

Exploration of Bio-catalytic and Chemo-enzymatic Routes

The use of enzymes in organic synthesis is a rapidly growing field, offering mild reaction conditions and high selectivity. Future research will likely explore the application of biocatalysis to the synthesis and transformation of this compound.

Enantioselective Synthesis: Lipases could be employed for the kinetic resolution of racemic this compound through enantioselective acylation or hydrolysis of a corresponding ester. This would provide access to enantiomerically pure forms of the alcohol.

Hydroxylation and Epoxidation: Oxidoreductases, such as P450 monooxygenases, could be engineered to catalyze the selective hydroxylation of the alkyl chain or the epoxidation of the double bond with high regio- and stereoselectivity.

Chemo-enzymatic Cascades: Combining the selectivity of biocatalysts with the versatility of traditional chemical catalysis in chemo-enzymatic routes is a powerful strategy. For example, an enzymatic resolution could be followed by a metal-catalyzed cross-coupling reaction in a one-pot fashion.

Advanced Characterization Techniques for In-situ Reaction Monitoring

To fully understand and optimize the transformations of this compound, the use of advanced in-situ characterization techniques is indispensable.

Spectroscopic Methods: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise reaction monitoring and kinetic analysis.

NMR Spectroscopy: In-situ NMR spectroscopy can offer detailed structural information about transient intermediates and help to elucidate reaction mechanisms.

Mass Spectrometry: The use of online mass spectrometry, such as ESI-MS or APCI-MS, coupled to flow reactors can provide rapid analysis of the reaction mixture, facilitating high-throughput screening and optimization.

The application of these techniques will be crucial for unraveling the intricacies of catalytic cycles, identifying key intermediates, and ultimately designing more efficient and selective synthetic methodologies for this promising chemical entity.

Q & A

Basic: How can the synthesis of 3,5-Dimethylhex-1-en-3-ol be optimized for higher yield and purity?

Answer:

Optimization requires careful selection of precursors, catalysts, and reaction conditions. For example, base-assisted cyclization (e.g., using Cs₂CO₃ in DMF under nitrogen) can enhance stereochemical control, as seen in analogous tertiary alcohol syntheses . Post-synthesis purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization (ethanol or benzene) ensures high purity . Analytical validation using ¹H/¹³C NMR (to confirm substituent positions and stereochemistry) and FTIR (to detect hydroxyl and alkene groups) is critical .

Basic: What are the common challenges in purifying this compound, and how can solvent selection influence crystallization efficiency?

Answer:

Challenges include separating stereoisomers and removing trace solvents. Polar solvents like ethanol promote hydrogen bonding with the hydroxyl group, improving crystallization, while non-polar solvents (e.g., hexane) aid in isolating non-polar byproducts. Evidence from similar alcohols shows that solvent polarity adjustments reduce co-crystallization of impurities . Monitoring Rf values via TLC during column chromatography ensures precise fraction collection .

Advanced: How do steric effects from the dimethyl groups influence the reactivity of this compound in cyclization reactions?

Answer:

The 3,5-dimethyl substituents create steric hindrance, slowing nucleophilic attack at the tertiary carbon. This necessitates stronger bases (e.g., Cs₂CO₃) to deprotonate intermediates, as observed in analogous pyrrolone syntheses . Kinetic studies using variable-temperature NMR can quantify steric barriers, while computational modeling (e.g., DFT) predicts transition-state geometries .

Advanced: What advanced NMR techniques are required to resolve overlapping signals in this compound, and how can deuterated solvents affect spectral clarity?

Answer:

2D NMR techniques (e.g., COSY, HSQC) resolve overlapping proton environments, particularly for methyl and alkene groups . Deuterated solvents (e.g., CDCl₃) minimize proton interference but may induce isotopic shifts in hydroxyl peaks. For labile protons, DMSO-d₆ suppresses exchange broadening, enhancing signal resolution .

Advanced: How can contradictions in FTIR and HRMS data for this compound derivatives be systematically addressed?

Answer:

Contradictions often arise from incomplete functional group ionization (HRMS) or solvent artifacts (FTIR). Cross-validation using multiple methods is essential:

- HRMS: Compare isotopic patterns with theoretical simulations (e.g., m/z 142.1352 for [M+H]⁺).

- FTIR: Use KBr pellets to eliminate solvent interference .

- Supplementary data: ¹³C DEPT NMR clarifies carbon environments, resolving ambiguities .

Basic: What are the best practices for handling and storing this compound to prevent degradation during experimental workflows?

Answer:

Store under inert gas (argon/nitrogen) at –20°C to inhibit oxidation of the alkene and hydroxyl groups. Use amber vials to block UV-induced radical reactions. For long-term stability, lyophilization in the presence of cryoprotectants (e.g., trehalose) is recommended, as validated for similar labile alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.